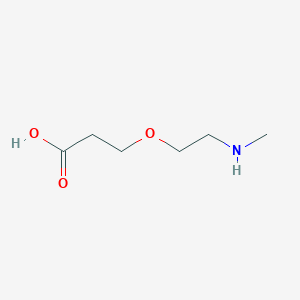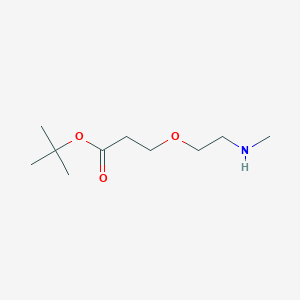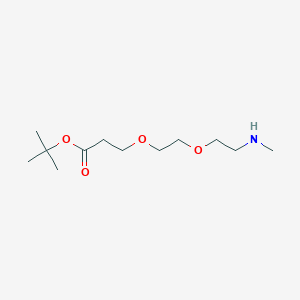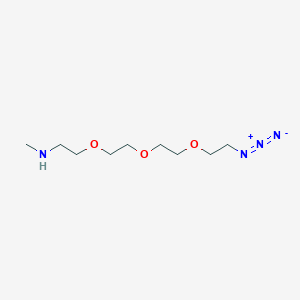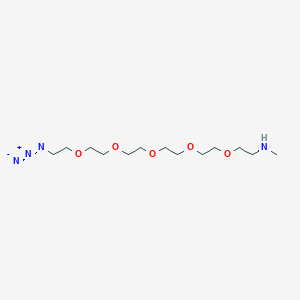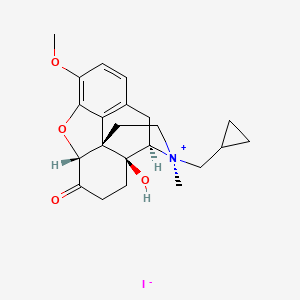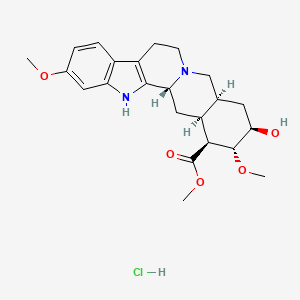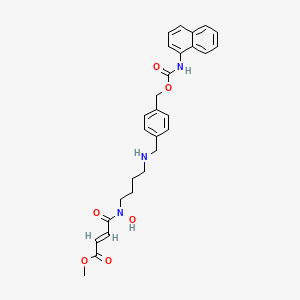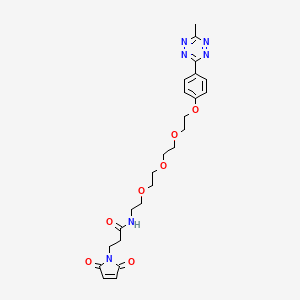
Acide mitoconique 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mitochonic Acid 5 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a model compound to study mitochondrial function and bioenergetics.
Biology: Investigated for its role in enhancing mitochondrial ATP production and reducing reactive oxygen species.
Medicine: Explored as a potential therapeutic agent for mitochondrial diseases, Duchenne muscular dystrophy, and Parkinson’s disease.
Industry: Potential applications in improving the quality of preserved biological samples, such as sperm storage .
Mécanisme D'action
L’acide mitoconique 5 exerce ses effets en se liant à des protéines mitochondriales, en particulier la mitofiline, et en modulant le système d’organisation de la membrane interne mitochondriale (MINOS). Cette interaction facilite l’oligomérisation de l’ATP synthase et la formation de supercomplexes, ce qui conduit à une production d’ATP accrue. En outre, l’this compound stabilise les structures des crêtes mitochondriales et réduit les niveaux d’espèces réactives de l’oxygène mitochondriales .
Composés similaires :
Acide indole-3-acétique : Le composé parent dont est dérivé l’this compound.
Acide mitoconique 4 : Un autre dérivé présentant des propriétés de ciblage mitochondrial similaires.
Acide mitoconique 6 : Un composé apparenté avec des variations dans les groupes fonctionnels
Unicité : L’this compound est unique en raison de sa puissante capacité à améliorer la production d’ATP mitochondriale sans augmenter la production d’espèces réactives de l’oxygène. Cela en fait un candidat prometteur pour des applications thérapeutiques dans les maladies mitochondriales et d’autres affections associées à un dysfonctionnement mitochondrial .
Analyse Biochimique
Biochemical Properties
Mitochonic acid 5 plays a crucial role in biochemical reactions, particularly in mitochondrial metabolism. It binds to mitochondria and ameliorates renal tubular and cardiac myocyte damage . Mitochonic acid 5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain . It interacts with various enzymes and proteins, including those involved in energy metabolism and oxidative stress regulation .
Cellular Effects
Mitochonic acid 5 has profound effects on various cell types and cellular processes. It protects mouse microglial BV-2 cells against TNFα-induced apoptosis by activating the MAPK–ERK–Yap signaling pathways . This compound influences cell function by enhancing mitophagy, reducing oxidative stress, and improving cellular energy production . Additionally, Mitochonic acid 5 has been shown to ameliorate age-related neuromuscular dysfunction in animal models .
Molecular Mechanism
The molecular mechanism of Mitochonic acid 5 involves its interaction with mitochondrial biomolecules. It regulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 activates the MAPK–ERK–Yap signaling pathways, which play a critical role in protecting cells from apoptosis . This compound also modulates the expression of genes involved in mitochondrial homeostasis and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitochonic acid 5 change over time. It has been observed to improve renal function in ischemia-reperfusion injury models and cisplatin-induced nephropathy models . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. Mitochonic acid 5 has shown dose-dependent protective effects on cell viability under inflammatory conditions .
Dosage Effects in Animal Models
The effects of Mitochonic acid 5 vary with different dosages in animal models. It has been shown to improve renal function in a dose-dependent manner . High doses of Mitochonic acid 5 may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Mitochonic acid 5 is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate energy metabolism and oxidative stress . This compound modulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 also affects metabolic flux and metabolite levels in cells .
Transport and Distribution
Mitochonic acid 5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects . The compound’s localization and accumulation are critical for its function in modulating mitochondrial metabolism and reducing oxidative stress .
Subcellular Localization
Mitochonic acid 5 is primarily localized in mitochondria, where it plays a vital role in regulating mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria . This subcellular localization is essential for its activity and function in protecting cells from oxidative stress and apoptosis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide mitoconique 5 est synthétisé par un procédé chimique en plusieurs étapes. La synthèse commence par la préparation du dérivé de l’acide indole-3-acétique, suivie de l’introduction du groupe difluorophényle. L’étape finale consiste à former la partie acide oxobutanoïque. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de réglages de température contrôlés afin d’assurer un rendement et une pureté élevés .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l’this compound ne soient pas largement documentées, la synthèse implique probablement des techniques de synthèse organique à grande échelle. Ces méthodes incluraient l’utilisation de réacteurs industriels, de systèmes de purification et de mesures de contrôle de la qualité pour produire le composé en grande quantité .
Analyse Des Réactions Chimiques
Types de réactions : L’acide mitoconique 5 subit principalement des réactions qui impliquent ses groupes fonctionnels. Celles-ci comprennent :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la partie indole.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe acide oxobutanoïque.
Substitution : Le groupe difluorophényle peut participer à des réactions de substitution dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs d’halogénation ou de nitration peuvent être utilisés pour les réactions de substitution.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la fonction mitochondriale et la bioénergétique.
Biologie : Étudié pour son rôle dans l’amélioration de la production d’ATP mitochondriale et la réduction des espèces réactives de l’oxygène.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies mitochondriales, la dystrophie musculaire de Duchenne et la maladie de Parkinson.
Industrie : Applications potentielles pour améliorer la qualité des échantillons biologiques conservés, comme le stockage du sperme .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: The parent compound from which Mitochonic Acid 5 is derived.
Mitochonic Acid 4: Another derivative with similar mitochondrial targeting properties.
Mitochonic Acid 6: A related compound with variations in the functional groups
Uniqueness: Mitochonic Acid 5 is unique due to its potent ability to enhance mitochondrial ATP production without increasing reactive oxygen species generation. This makes it a promising candidate for therapeutic applications in mitochondrial diseases and other conditions associated with mitochondrial dysfunction .
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


